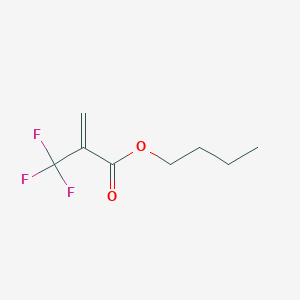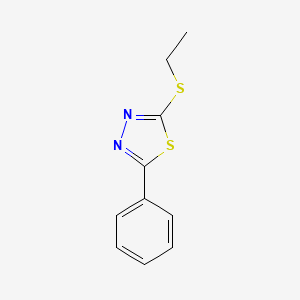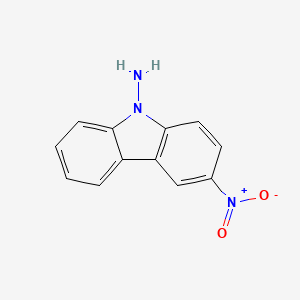![molecular formula C15H17N3O3S B14318848 Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate CAS No. 111915-50-5](/img/structure/B14318848.png)
Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate is an organic compound commonly known as methyl orange. It is an azo dye characterized by the presence of an azo group (-N=N-) attached to two aromatic rings. This compound is widely used as a pH indicator in various chemical processes due to its distinct color change properties at different pH levels .
Vorbereitungsmethoden
The synthesis of methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate involves a two-step process:
Diazotization: Sulfanilic acid is treated with sodium nitrite in the presence of hydrochloric acid at 0°C to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N,N-dimethylaniline at 0°C, resulting in the formation of methyl orange.
Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form corresponding amines using reducing agents like sodium dithionite.
Common reagents and conditions used in these reactions include acidic or basic environments, specific oxidizing or reducing agents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate has numerous scientific research applications:
Wirkmechanismus
The mechanism of action of methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate involves its ability to change color based on the pH of the environment. In acidic conditions, the compound exists in a protonated form, leading to a red color. In basic conditions, it deprotonates, resulting in a yellow-orange color . This color change is due to the different electronic configurations and resonance structures of the compound in different pH environments.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate is unique due to its specific azo group and sulfonate functionality, which contribute to its distinct color change properties. Similar compounds include:
Methyl red: Another azo dye used as a pH indicator, but with different color change properties.
Phenolphthalein: A pH indicator with a different chemical structure and color change range.
Bromothymol blue: A pH indicator with a different color change range and chemical structure.
These compounds share similar applications but differ in their chemical structures and specific pH ranges for color change.
Eigenschaften
CAS-Nummer |
111915-50-5 |
|---|---|
Molekularformel |
C15H17N3O3S |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
methyl 4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C15H17N3O3S/c1-18(2)14-8-4-12(5-9-14)16-17-13-6-10-15(11-7-13)22(19,20)21-3/h4-11H,1-3H3 |
InChI-Schlüssel |
NOAPXGWWFLDCTK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2-Ethenylhexyl)oxy]benzene](/img/structure/B14318765.png)
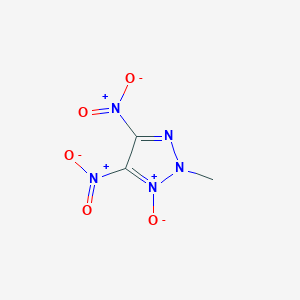
![{[1-(Cyclohexyloxy)ethenyl]oxy}tri(propan-2-yl)silane](/img/structure/B14318783.png)
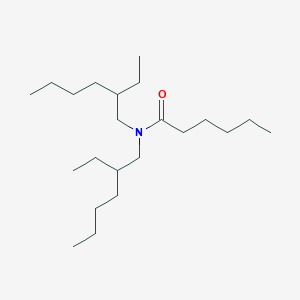
![Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate](/img/structure/B14318787.png)
![2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid](/img/structure/B14318794.png)
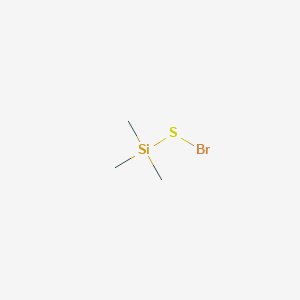
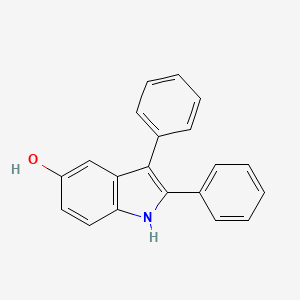
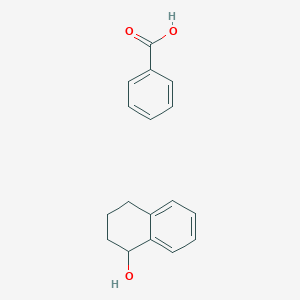
![(1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine](/img/structure/B14318806.png)

